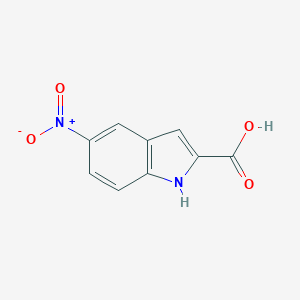

5-Nitroindole-2-carboxylic acid

Overview

Description

5-Nitroindole-2-carboxylic acid is a useful research compound. Its molecular formula is C9H6N2O4 and its molecular weight is 206.15 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 520595. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis of Methyl Nitroindole Carboxylates : Lavrenov et al. (2002) demonstrated the transformation of Indoline-2-carboxylic acid into 6-nitroindoline-2-carboxylic acid and its methyl ester, which can be further processed to yield methyl 6-nitroindole-2-carboxylate (Lavrenov et al., 2002).

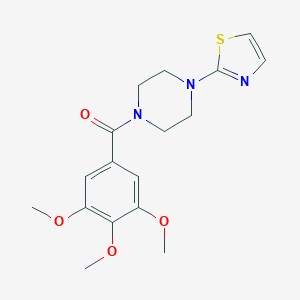

Preparation of Nitroindolyl Piperazine Derivatives : Xiao Xu-hua (2011) described the conversion of 5-Nitroindole-2-carboxylic acid to an acyl chloride, followed by condensation with l-[3-(l-methylethylamino)-2-pyridinyl]piperazine, yielding l-(5-nitroindolyl-2-carbonyl)-4-[3-(1-methylethylamino)-2-pyridinyl]piperazine (Xiao Xu-hua, 2011).

Reductive Acylation of Nitroindoles : A study by Roy et al. (2008) investigated the catalytic reduction of 3-Nitroindoles by hydrogen on palladium/carbon to form aminoindoles, which can be further processed to yield N-acylaminoindoles (Roy, Roy, & Gribble, 2008).

Synthesis and Biological Activity of Nitroindole Oxadiazoles : Narayana et al. (2005) described the synthesis of ethyl nitroindole-2-carboxylates and their derivatives, some of which showed anti-inflammatory activity (Narayana et al., 2005).

Deprotonation Studies in Surfactants : Cipiciani and Primieri (1991) examined the deprotonations of 5-nitroindole and its 2-carboxylate ion in solutions of different surfactants, comparing their effects to those of single- and twin-tailed ionic surfactants (Cipiciani & Primieri, 1991).

Photocleavage of Nitroindolines : A study by Papageorgiou and Corrie (2000) explored the photocleavage of 1-acyl-7-nitroindolines, useful as photolabile precursors of carboxylic acids, particularly neuroactive amino acids (Papageorgiou & Corrie, 2000).

Protective Group for Carboxylic Acids : Nishimura et al. (2008) demonstrated the usefulness of (1-nosyl-5-nitroindol-3-yl)methyl esters as a protective group for carboxylic acids, showcasing its stability under various conditions and ease of deprotection (Nishimura et al., 2008).

Micellar Effects on Deprotonation : Cipiciani et al. (1985) studied the deprotonation of the 5-nitroindole-2-carboxylate ion in micellar solutions, noting a marked increase in deprotonation by micelles of cetyltrimethyl ammonium bromide and hydroxide (Cipiciani, Germani, Savelli, & Bunton, 1985).

Applications as a Universal Base Analogue : Loakes and Brown (1994) investigated 4-, 5-, and 6-Nitroindole as universal bases in oligodeoxynucleotides, with 5-nitroindole proving superior in duplex stability and base pairing behavior (Loakes & Brown, 1994).

Mechanism of Action

Target of Action

The primary target of 5-Nitroindole-2-carboxylic acid is HIV-1 integrase . This enzyme plays a crucial role in the life cycle of HIV-1, as it is responsible for the integration of the viral DNA into the host genome .

Mode of Action

This compound inhibits the strand transfer of integrase . The indole nucleus of the compound chelates with two Mg2+ ions within the active site of integrase . This interaction impairs the ability of the integrase to insert the viral DNA into the host genome, thereby inhibiting viral replication .

Biochemical Pathways

The inhibition of HIV-1 integrase affects the viral replication pathway . Specifically, it disrupts the strand transfer step, which involves a concerted nucleophilic attack by two reactive 3’-OH ends of the viral DNA to the host chromosomal DNA . This disruption prevents the integration of the viral DNA into the host genome, thereby halting the replication of the virus .

Result of Action

The result of the action of this compound is the inhibition of HIV-1 replication . By inhibiting the strand transfer of integrase, the compound prevents the integration of the viral DNA into the host genome . This action effectively halts the replication of the virus, which could potentially lead to a decrease in viral load in the body .

Action Environment

The action of this compound is influenced by the physiological environment. For instance, the presence of Mg2+ ions is necessary for the compound to chelate with the active site of integrase . Additionally, the efficacy of the compound may be affected by factors such as the presence of other medications, the patient’s immune status, and the presence of drug-resistant strains of the virus

Safety and Hazards

5-Nitroindole-2-carboxylic acid is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust, ensure adequate ventilation, and wear personal protective equipment/face protection . It should be stored in a dry, cool, and well-ventilated place .

Future Directions

Biochemical Analysis

Biochemical Properties

5-Nitroindole-2-carboxylic acid has been found to interact with various enzymes and proteins. For instance, it has been observed to inhibit the strand transfer of HIV-1 integrase, a key enzyme in the life cycle of HIV-1 . The indole nucleus of this compound was observed to chelate with two Mg2+ ions within the active site of integrase .

Cellular Effects

The effects of this compound on cells are primarily related to its interaction with enzymes like HIV-1 integrase. By inhibiting this enzyme, it can effectively impair the replication of HIV-1, thereby influencing cell function .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules. For instance, it has been shown to bind with the active site of HIV-1 integrase, inhibiting its function . This interaction involves a bis-bidentate chelation with two Mg2+ ions .

Properties

IUPAC Name |

5-nitro-1H-indole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2O4/c12-9(13)8-4-5-3-6(11(14)15)1-2-7(5)10-8/h1-4,10H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHFOJSCXLFKDIR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1[N+](=O)[O-])C=C(N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00325861 | |

| Record name | 5-Nitroindole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00325861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16730-20-4 | |

| Record name | 16730-20-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=520595 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Nitroindole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00325861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-NITROINDOLE-2-CARBOXYLIC ACID | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

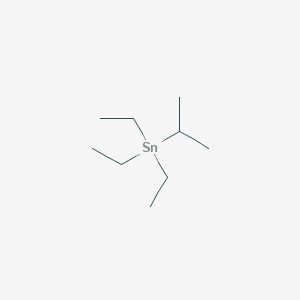

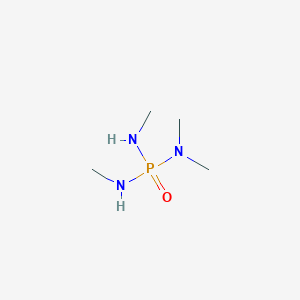

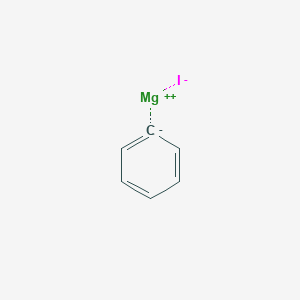

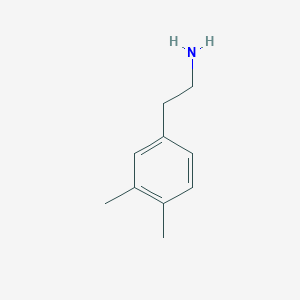

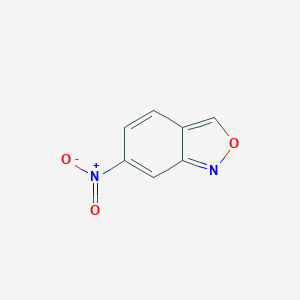

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 5-Nitroindole-2-carboxylic acid interact with its target and what are the downstream effects?

A: While initially proposed as an inhibitor of human AP endonuclease 1 (APE1), research suggests that this compound and similar indole-2-carboxylic acids do not directly inhibit APE1 activity. [] NMR studies revealed that these compounds bind to a pocket distal from the APE1 active site, a finding confirmed by crystal structure analysis. [] Instead of direct inhibition, these compounds tend to form aggregates that could potentially sequester APE1, leading to non-specific inhibition. []

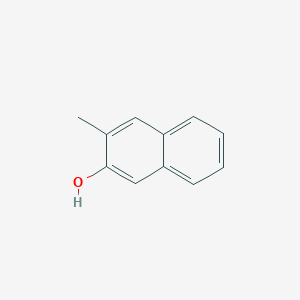

Q2: What is the structural characterization of this compound?

A: this compound is an indole derivative with a nitro group (-NO2) at the 5th position and a carboxylic acid group (-COOH) at the 2nd position of the indole ring. While the provided abstracts do not detail specific spectroscopic data, they do describe its use as a starting material for synthesizing more complex molecules. [, ] For instance, it can be converted into its acyl chloride, which then reacts with various nucleophiles, like piperazine derivatives. []

Q3: Are there other potential applications of this compound derivatives besides APE1 inhibition?

A: Yes, this compound has been used as a building block for synthesizing more complex molecules. [] One example is the preparation of 1-(5-Nitroindolyl-2-carbonyl)-4-[3-(1-methylethylamino)-2-pyridinyl]piperazine, achieved by converting this compound to its acyl chloride and subsequently reacting it with a specific piperazine derivative. [] This suggests potential applications in medicinal chemistry, where its derivatives might exhibit different biological activities.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3,3-Bis[4-(dimethylamino)phenyl]acrylaldehyde](/img/structure/B95425.png)

![Trimethyl[(6-phenoxyhexyl)oxy]silane](/img/structure/B95440.png)

![N-[(benzyloxy)carbonyl]glycylalaninamide](/img/structure/B95449.png)